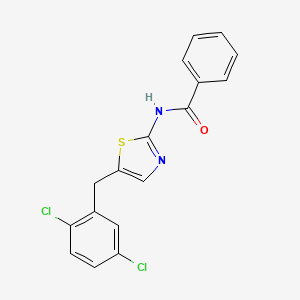![molecular formula C15H20Cl3N3OS B11991394 2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991394.png)
2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide is a synthetic organic compound with the molecular formula CHClNOS. It belongs to the class of amides and contains both chlorine and sulfur atoms.
Structure: The compound’s structure consists of a central amide group (N-C(O)-) connected to a trichloroethylamine moiety, which in turn is linked to a 2-methylphenyl group. The 2,2-dimethyl substituents enhance its stability.
Purpose: This compound may find applications in various fields due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes: While detailed synthetic routes are scarce, researchers have likely developed methods involving chlorination, amidation, and other reactions.
Reaction Conditions: Specific conditions would depend on the chosen synthetic pathway.
Industrial Production: Unfortunately, information on large-scale industrial production remains limited.
Análisis De Reacciones Químicas
Reactivity: The compound may undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., LiAlH), oxidizing agents (e.g., KMnO), and nucleophiles (e.g., amines) could be involved.
Major Products: These depend on the specific reactions undertaken.
Aplicaciones Científicas De Investigación
Chemistry: Investigate its reactivity, explore novel derivatives, and study its interactions with other compounds.
Biology: Assess its impact on biological systems, including potential toxicity or pharmacological effects.
Medicine: Explore its therapeutic potential (e.g., as an antimicrobial or anticancer agent).
Industry: Evaluate its use in materials science, catalysis, or specialty chemicals.
Mecanismo De Acción
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Investigate signaling pathways influenced by its interactions.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: Other related compounds include
Remember that this compound’s applications and properties are still being explored, and further research is essential
Propiedades
Fórmula molecular |
C15H20Cl3N3OS |
|---|---|
Peso molecular |
396.8 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C15H20Cl3N3OS/c1-9-7-5-6-8-10(9)19-13(23)21-11(15(16,17)18)20-12(22)14(2,3)4/h5-8,11H,1-4H3,(H,20,22)(H2,19,21,23) |
Clave InChI |
FXQBJGLZBHSROX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-5,5-dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991317.png)
![N-[2-hydroxy-3-(1,3,6-tribromo-9H-carbazol-9-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B11991320.png)
![3-hydroxy-N'-[(E)-(4-hydroxyphenyl)methylidene]-2-naphthohydrazide](/img/structure/B11991332.png)


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991348.png)
![Benzoic acid, 2-[[(5-bromo-2-hydroxyphenyl)methylene]amino]-](/img/structure/B11991349.png)

![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)butanamide](/img/structure/B11991356.png)
![methyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991362.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991365.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11991379.png)


